molecular formula C20H24N6O2 B2757249 3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one CAS No. 1903290-44-7

3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2757249
CAS No.: 1903290-44-7
M. Wt: 380.452
InChI Key: AGUCNWBFXZMQKI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a synthetic derivative of the triazolo[4,3-a]pyrazine class. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. The following sections will detail its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O
  • Molecular Weight : 306.39 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to the triazolo[4,3-a]pyrazine scaffold. For instance, a study highlighted that various derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Specifically, compounds with a similar structural framework showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A3216
Compound B6432
3-(2-Methoxyphenyl)-...TBDTBD

Anticancer Activity

The anticancer potential of triazolo derivatives has also been explored. A related compound demonstrated significant inhibition against the HCT116 cancer cell line using the MTT assay. The results indicated that structural modifications could enhance cytotoxicity against cancer cells, suggesting that the incorporation of the triazolo moiety is beneficial for anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the triazolo[4,3-a]pyrazine scaffold can significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • Aliphatic chains at certain positions improve cell permeability and overall bioactivity.

These insights suggest that optimizing substituents could lead to more potent derivatives in drug development efforts.

Case Studies and Research Findings

Several research articles have contributed to understanding the biological activities of compounds within this class:

  • Antibacterial Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their antibacterial properties using microbroth dilution methods. The findings indicated a promising antibacterial profile for several compounds .
  • Anticancer Screening : Another investigation focused on synthesizing new analogs of triazolo derivatives and evaluating their anticancer effects against different cancer cell lines. Results showed significant growth inhibition in specific cancer types, emphasizing the therapeutic potential of these compounds .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-15-22-23-20-19(21-9-10-26(15)20)25-13-11-24(12-14-25)18(27)8-7-16-5-3-4-6-17(16)28-2/h3-6,9-10H,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUCNWBFXZMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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